1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine
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Overview
Description
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core and an imidazo[1,2-b]pyridazine moiety, linked through a piperazine ring. The presence of these heterocyclic structures imparts the compound with unique chemical and biological properties, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The imidazo[1,2-b]pyridazine moiety is then synthesized separately, often involving the condensation of suitable starting materials followed by cyclization. The final step involves the coupling of the two heterocyclic units via a piperazine linker, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Buchwald-Hartwig amination .
Chemical Reactions Analysis
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as a tool for studying biological processes, particularly those involving enzyme inhibition and receptor binding.
Medicine: The compound exhibits significant cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development. .
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, the compound has been shown to inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to modulate other signaling pathways, such as those involving NF-κB and IL-6, further contributes to its biological effects .
Comparison with Similar Compounds
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities, particularly in enzyme inhibition and anticancer applications.
Imidazo[1,2-b]pyridazine derivatives: Compounds with this moiety also show promise in medicinal chemistry, particularly as kinase inhibitors.
Piperazine-linked heterocycles: These compounds are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19N9 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-methyl-4-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H19N9/c1-12-10-26-14(21-12)3-4-15(22-26)24-5-7-25(8-6-24)17-13-9-20-23(2)16(13)18-11-19-17/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
JYHJIMBTJUUOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C |
Origin of Product |
United States |
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